2-chloro-4-fluoro-N-(6-methylpyridin-2-yl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-(6-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C13H10ClFN2O. This compound is of interest due to its unique structural features, which include a benzamide core substituted with chloro and fluoro groups, as well as a pyridinyl moiety. These structural elements contribute to its distinctive chemical and biological properties.
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s target, it’s challenging to describe its mode of action. Based on its chemical structure, it’s plausible that it could interact with its target via hydrogen bonding or hydrophobic interactions .
Pharmacokinetics
Therefore, its bioavailability and how it is absorbed, distributed, metabolized, and excreted in the body remain unknown .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information about its biological target and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Without specific information about the compound’s target and mode of action, it’s difficult to predict how these factors might affect its activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-chloro-4-fluoro-N-(6-methylpyridin-2-yl)benzamide are largely determined by its interactions with various biomolecules. It has been found to interact with enzymes such as succinate dehydrogenase (SDH), playing a role in potential antifungal activity . The nature of these interactions is largely due to the presence of hydrogen bonds and pi-pi interactions .
Cellular Effects
In cellular processes, this compound has been observed to exhibit significant antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . It influences cell function by inhibiting the activity of SDH, an enzyme crucial for cellular respiration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically SDH . It acts as an inhibitor of SDH, leading to disruption of cellular respiration and exerting its antifungal effects .
Temporal Effects in Laboratory Settings
It has been observed to maintain its antifungal activity over time, suggesting stability and resistance to degradation .
Metabolic Pathways
Given its interaction with SDH, it may be involved in pathways related to cellular respiration .
Subcellular Localization
Given its interaction with SDH, it may be localized to the mitochondria, where this enzyme is typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(6-methylpyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(6-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the aromatic ring, while oxidation and reduction can modify the functional groups attached to the benzamide core.
Scientific Research Applications
2-chloro-4-fluoro-N-(6-methylpyridin-2-yl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-N-(2-pyridinyl)benzamide
- 2-chloro-4-fluoro-N-(3-pyridinyl)benzamide
- 2-chloro-4-fluoro-N-(4-pyridinyl)benzamide
Uniqueness
2-chloro-4-fluoro-N-(6-methylpyridin-2-yl)benzamide is unique due to the presence of the 6-methylpyridin-2-yl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities and properties .
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(6-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c1-8-3-2-4-12(16-8)17-13(18)10-6-5-9(15)7-11(10)14/h2-7H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNTXORERFDHLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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